molecular formula C26H25N5O4 B2650192 ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896291-93-3

ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2650192
CAS No.: 896291-93-3
M. Wt: 471.517
InChI Key: YDCNKHNZMRGQFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity with various reagents and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Applications in Dye-Sensitized Solar Cells (DSSC)

Imidazolium-based oligomers have been synthesized and investigated as electrolytes for dye-sensitized solar cells (DSSC). These molecules have demonstrated the potential to replace the conventional ionic liquid-type electrolytes in DSSCs, offering a pathway for the development of more efficient solar energy conversion technologies (Seo et al., 2010).

Catalysis and Synthesis

Imidazolium compounds are utilized as catalysts for various chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for synthesizing polyhydroquinoline derivatives, showcasing the compounds' role in promoting clean and simple reactions (Khaligh, 2014).

Material Science

In material science, imidazoles play a pivotal role as curing agents for thermoset epoxy systems, significantly influencing the mechanical properties and heat resistance of the resulting materials (Vogt, 1987). Moreover, imidazolium-based ionic liquid monomers have been polymerized to create double hydrophilic block copolymers, which exhibit responsiveness to ionic changes, indicating their potential in various applications including drug delivery systems and sensors (Vijayakrishna et al., 2008).

Pharmaceutical Research

In the pharmaceutical domain, certain imidazole compounds have been identified as potential ligands for human A3 adenosine receptors, indicating their potential therapeutic applications in the treatment of various diseases (Ozola et al., 2003).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. This could include its binding to specific receptors, its effect on biological pathways, and any therapeutic effects it may have .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes information on how to handle and store the compound safely .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves the condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one followed by esterification with ethyl 3-bromopropanoate. The resulting intermediate is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-amino-6-phenylpurine", "2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 3-bromopropanoate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the intermediate.", "Step 2: Esterification of the intermediate with ethyl 3-bromopropanoate in the presence of a suitable base such as triethylamine or sodium hydride to form the ester intermediate.", "Step 3: Reduction of the ester intermediate to the final product using sodium borohydride in the presence of a suitable solvent such as ethanol or methanol." ] }

CAS No.

896291-93-3

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 3-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C26H25N5O4/c1-4-35-21(32)13-14-29-24(33)22-23(28(3)26(29)34)27-25-30(22)16-20(18-10-6-5-7-11-18)31(25)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3

InChI Key

YDCNKHNZMRGQFC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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